4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
Overview
Description
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine, also known as TMP-Morpholine, is a boron-containing heterocyclic compound used as a reagent in organic synthesis. It is a versatile building block for the construction of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystallography : A study by (Wu et al., 2021) focused on the synthesis and structural characterization of related compounds using spectroscopy and X-ray diffraction. The molecular structure was optimized using Density Functional Theory (DFT), aligning with crystallographic data.
- Dibenzothiophenes Synthesis : The compound was utilized in the synthesis of functionalized dibenzothiophenes, with a focus on DNA-dependent protein kinase inhibitors (Rodríguez-Arístegui et al., 2011).
Biological Applications and Research
- Biological Activity Studies : A related morpholine derivative was synthesized and screened for various biological activities, demonstrating significant anti-tuberculosis and antimicrobial activities (S.V et al., 2019).
- In vivo Mutagenicity Testing : The compound was used in toxicokinetic studies, contributing to research in environmental and molecular mutagenesis (Masuda‐Herrera et al., 2020).
Chemical and Physical Properties
- Physical Properties Analysis : Investigations into the molecular electrostatic potential and frontier molecular orbitals were conducted, revealing physicochemical properties of similar compounds (Huang et al., 2021).
Catalysis and Synthesis Techniques
- Catalysis in Synthesis : The compound's derivatives were synthesized through Pd-catalyzed borylation of arylbromides, demonstrating its utility in organic synthesis and catalysis (Takagi & Yamakawa, 2013).
Properties
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-5-7-16(8-6-15)22-14-11-20-9-12-21-13-10-20/h5-8H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMKOJLQGMTKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999992 | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787591-39-3, 690636-28-3 | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Morpholin-4-ylethoxy)benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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